molecular formula C20H11ClFNO3 B2713292 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide CAS No. 886149-01-5

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide

Cat. No. B2713292
CAS RN: 886149-01-5
M. Wt: 367.76
InChI Key: IIZVHJMODUNMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C20H12ClNO3 . It has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Biological Activities and Pharmacological Effects

Xanthone Derivatives

Xanthones, including derivatives similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide, have been studied for their significant biological and pharmacological activities. These compounds exhibit diverse biological effects, including antitumor activities, through modulation of various cellular targets. The structure-activity relationship studies of xanthones have highlighted their therapeutic potential in cancer therapy, with specific examples such as DMXAA and mangostins demonstrating effectiveness in preclinical models (Pinto, Sousa, & Nascimento, 2005).

Antimicrobial Applications

Synthesis and Antimicrobial Activity

The synthesis of fluorobenzamide derivatives, including structures bearing resemblance to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide, has shown promising results against a range of microbial strains. Such compounds have been engineered for enhanced antimicrobial efficacy, indicating the critical role of the fluorine atom and specific structural motifs in their biological activity (Desai, Rajpara, & Joshi, 2013).

Chemical Synthesis and Reactivity

Fluoroamide-Directed C-H Fluorination

Research has explored the use of fluoroamides for the directed fluorination of C-H bonds, a method that enhances the synthesis of fluorinated compounds. This approach, using iron catalysis, demonstrates the utility of fluoroamides in selective fluorination reactions, offering a path to highly functionalized chemical entities with broad applications in drug development and materials science (Groendyke, AbuSalim, & Cook, 2016).

properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-16-6-2-5-15-18(24)14-8-7-13(10-17(14)26-19(15)16)23-20(25)11-3-1-4-12(22)9-11/h1-10H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVHJMODUNMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide

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